4-Fluoro-2-methoxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPYCKBINGPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298125 | |
| Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5213-17-2 | |
| Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 2 Methoxybenzoyl Chloride
Established Laboratory Synthesis Protocols
The laboratory-scale synthesis of 4-fluoro-2-methoxybenzoyl chloride predominantly relies on the direct chlorination of 4-fluoro-2-methoxybenzoic acid. This transformation is typically accomplished using common chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride in the presence of a catalyst.
Direct Chlorination of 4-Fluoro-2-methoxybenzoic Acid Precursors
The conversion of the carboxylic acid group to an acyl chloride is a fundamental and widely practiced reaction in organic synthesis. For 4-fluoro-2-methoxybenzoic acid, this is no exception, with standard chlorinating agents proving effective.
Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient removal of byproducts. libretexts.orgchemguide.co.uk The reaction between 4-fluoro-2-methoxybenzoic acid and thionyl chloride proceeds to form this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.uk
The general reaction is as follows:
C₈H₇FO₃ + SOCl₂ → C₈H₆ClFO₂ + SO₂ + HCl
Often, a catalyst such as N,N-dimethylformamide (DMF) is added to increase the reaction rate. google.com The reaction is typically carried out in an inert solvent, and the product can be isolated by distillation after the reaction is complete. libretexts.orgchemguide.co.uk For instance, a similar compound, 4-methoxybenzoyl chloride, is synthesized by treating 4-methoxybenzoic acid with thionyl chloride at reflux in benzene (B151609) with a catalytic amount of DMF. prepchem.com
Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride
| Starting Material | Reagent | Catalyst | Product | Reference |
| Carboxylic Acids | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) (optional) | Acyl Chlorides | libretexts.orggoogle.com |
| 4-Methoxybenzoic Acid | Thionyl Chloride | N,N-Dimethylformamide (DMF) | 4-Methoxybenzoyl Chloride | prepchem.com |
| 2,3,4,5-Tetrafluorobenzoic Acid | Thionyl Chloride | N,N-Dimethylformamide (DMF) | 2,3,4,5-Tetrafluorobenzoyl Chloride | msu.edu |
Oxalyl chloride, in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride for the synthesis of acyl chlorides. wikipedia.org This method is often preferred when the substrate is sensitive to the harsher conditions of thionyl chloride. The reaction proceeds through the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then activates the carboxylic acid for nucleophilic attack by the chloride ion. wikipedia.orgyoutube.com
The general reaction is:
C₈H₇FO₃ + (COCl)₂ --(DMF)--> C₈H₆ClFO₂ + CO + CO₂ + HCl
A general procedure for a similar transformation involves adding oxalyl chloride to a solution of the aryl carboxylic acid in a solvent like dichloromethane (B109758) at room temperature, followed by the addition of a catalytic amount of DMF. chemicalbook.com The reaction mixture is then typically stirred for a period, and the product is isolated by concentrating the mixture under reduced pressure. chemicalbook.com
Table 2: Synthesis of Aryl Acid Chlorides using Oxalyl Chloride and DMF
| Starting Material | Reagents | Solvent | Reaction Time | Outcome | Reference |
| Aryl Acid | Oxalyl Chloride, DMF (catalytic) | Dichloromethane | 1 hour | Quantitative yield of acid chloride | chemicalbook.com |
Exploration of Alternative Synthetic Routes
While direct chlorination is the most straightforward method, the synthesis of this compound can also be approached by considering the strategic introduction of the fluoro and methoxy (B1213986) functional groups onto the aromatic ring at specific positions, as well as by adapting strategies used for the industrial-scale preparation of similar compounds.
Considerations for Introducing Fluorine and Methoxy Functionalities at Specific Positions
The synthesis of the precursor, 4-fluoro-2-methoxybenzoic acid, is a critical step. One common strategy involves the nucleophilic aromatic substitution of a difluoro-substituted precursor. For example, 4-fluoro-2-hydroxybenzoic acid can be synthesized from 2,4-difluorobenzoic acid by reaction with sodium hydroxide (B78521) in dimethyl sulfoxide. chemicalbook.com The resulting hydroxyl group can then be methylated to yield the desired 2-methoxy group.
Another approach involves the introduction of a fluorine atom onto a pre-existing methoxy-substituted aromatic ring. This can be achieved through methods like electrophilic fluorination. dtic.mildtic.mil The strategic placement of these groups is crucial for the final product's identity. The introduction of fluorine can also be accomplished via diazotization of an amino group, followed by a Schiemann reaction. For instance, p-fluorobenzoic acid can be prepared from p-aminobenzoic acid through diazotization and subsequent reaction with fluoboric acid. orgsyn.org
Strategies for Industrial Scale Preparation (derived from similar compounds)
For industrial-scale production, factors such as cost, safety, and efficiency become paramount. While laboratory methods provide a foundation, industrial processes often employ different reagents and conditions. For the synthesis of acyl chlorides, phosgene (B1210022) (COCl₂) is an industrially important chlorinating agent, often used in the presence of a catalyst like DMF. google.com However, due to its high toxicity, stringent safety measures are required.
An alternative industrial approach could involve the reaction of the corresponding benzotrichloride (B165768) with the carboxylic acid. wikipedia.org For example, benzoyl chloride can be produced by the partial hydrolysis of benzotrichloride. wikipedia.org Adapting this to this compound would require the synthesis of 4-fluoro-2-methoxybenzotrichloride as a starting material.
Furthermore, process optimization for large-scale synthesis would focus on continuous flow reactions, efficient catalyst recycling, and minimizing waste generation. The choice of solvent and reaction temperature would also be critical to ensure a safe and economical process. For instance, the synthesis of 4-methoxybenzyl chloride, a related compound, has been achieved by reacting anisole (B1667542) with paraformaldehyde and hydrogen chloride in benzene. prepchem.com
Analytical Characterization Techniques Employed in Synthesis Research
The synthesis of this compound is typically achieved through the chlorination of its precursor, 4-Fluoro-2-methoxybenzoic acid, using a suitable chlorinating agent such as thionyl chloride or oxalyl chloride. Following the synthesis, a comprehensive analytical approach is essential to verify the identity and purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show complex splitting patterns due to the coupling between adjacent protons and the fluorine atom. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon environments in the molecule. The carbonyl carbon of the benzoyl chloride group is characteristically found at a low field (downfield), often in the range of 160-170 ppm. The carbon atoms attached to the fluorine and oxygen atoms will also show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atom.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 7.8 - 8.1 | Doublet of doublets | Aromatic proton ortho to the carbonyl group |
| ¹H | ~ 6.8 - 7.1 | Multiplet | Aromatic protons |
| ¹H | ~ 3.9 | Singlet | Methoxy group protons |
| ¹³C | ~ 165 | Singlet | Carbonyl carbon |
| ¹³C | ~ 160 (d, ¹JCF ≈ 250 Hz) | Doublet | Carbon attached to fluorine |
| ¹³C | ~ 158 | Singlet | Carbon attached to the methoxy group |
| ¹³C | ~ 110 - 135 | Multiplet | Other aromatic carbons |
| ¹³C | ~ 56 | Singlet | Methoxy carbon |
Note: The predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed for this purpose.
The method generally involves a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution is often used to ensure the effective separation of the product from starting materials, reagents, and any by-products. The detection is commonly carried out using a UV detector, with the wavelength set to a value where the compound exhibits strong absorbance, typically around 254 nm. The retention time of the main peak in the chromatogram serves as an identifier for the compound, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. sigmaaldrich.comchemicalbook.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain further structural information through the analysis of its fragmentation patterns. uni.lu When subjected to electron ionization (EI), the molecule will lose an electron to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound.
The presence of chlorine in the molecule is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. uni.lu Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form an acylium ion, which is often the base peak in the spectrum. For this compound, this would correspond to the [M-Cl]⁺ fragment. Further fragmentation of the aromatic ring can also be observed.
Interactive Data Table: Predicted Mass Spectrometry Data for an Isomer (2-Fluoro-4-methoxybenzoyl chloride)
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.01131 |
| [M+Na]⁺ | 210.99325 |
| [M-H]⁻ | 186.99675 |
| [M]⁺ | 188.00348 |
Data sourced from PubChem for the constitutional isomer 2-fluoro-4-methoxybenzoyl chloride and can be considered indicative for this compound.
Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 2 Methoxybenzoyl Chloride
Nucleophilic Acylation Reactions
4-Fluoro-2-methoxybenzoyl chloride is an effective acylating agent, readily participating in nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions are fundamental in organic synthesis for the creation of esters, amides, and ketones.
Esterification Reactions with Hydroxyl-Containing Substrates
In the presence of hydroxyl-containing compounds such as alcohols, this compound undergoes esterification to yield the corresponding esters. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the hydroxyl group, resulting in the formation of the ester.
A study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides with n-propanol provided the following pseudo-first-order rate constants uni.edu:
| Substituted Benzoyl Chloride | Rate Constant (k) at 25°C (min⁻¹) |
| Benzoyl chloride | 0.0321 |
| m-Methoxybenzoyl chloride | 0.0340 |
| p-Bromobenzoyl chloride | 0.0590 |
| p-Iodobenzoyl chloride | 0.0617 |
| m-Iodobenzoyl chloride | 0.1044 |
While specific kinetic data for this compound is not available in this study, the data illustrates the impact of substituents on the reaction rate.
Amidation Reactions with Various Amines to Yield Substituted Amides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of substituted amides. This amidation reaction follows a similar nucleophilic acyl substitution pathway as esterification. The more nucleophilic nitrogen atom of the amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct and drive the reaction to completion ncert.nic.in.
The reactivity of amines in this reaction is dependent on their basicity and steric bulk. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring ncert.nic.in. Kinetic studies on the reaction of substituted benzoyl chlorides with aniline (B41778) in benzene (B151609) have shown that ortho-substituted benzoyl chlorides generally react faster than their para-isomers rsc.org. This suggests that the ortho-methoxy group in this compound could lead to an enhanced reaction rate compared to a para-methoxy substituted equivalent.
Friedel-Crafts Acylation for Carbon-Carbon Bond Formation and Ketone Synthesis
This compound can be employed as an acylating agent in Friedel-Crafts acylation reactions to form aryl ketones. This electrophilic aromatic substitution reaction involves the activation of the acyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion wikipedia.org. This acylium ion then attacks an electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and the corresponding ketone.
The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on both the benzoyl chloride and the aromatic substrate. The methoxy (B1213986) group on the this compound is an activating, ortho-, para-directing group, while the fluoro group is a deactivating but also ortho-, para-directing group. When reacting with an aromatic substrate, the incoming acyl group will be directed by the substituents on that substrate. For example, in the acylation of anisole (B1667542), the methoxy group of the anisole directs the incoming acyl group primarily to the para position to minimize steric hindrance youtube.com.
Exploration of Reaction Mechanisms
A deeper understanding of the reactivity of this compound requires an examination of the underlying reaction mechanisms and the influence of its substituents.
Nucleophilic Acyl Substitution Pathways of Benzoyl Chlorides
The primary reaction pathway for this compound in esterification and amidation reactions is nucleophilic acyl substitution. This mechanism generally proceeds through a two-step addition-elimination process wikipedia.org.
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) adds to the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the most stable leaving group, which in this case is the chloride ion.
The rate-determining step can be either the nucleophilic attack or the breakdown of the tetrahedral intermediate, depending on the specific reactants and reaction conditions. For highly reactive acyl chlorides and strong nucleophiles, the formation of the tetrahedral intermediate is often the rate-determining step.
Electronic and Steric Effects of Fluoro and Methoxy Substituents on Reaction Kinetics and Regioselectivity
The reactivity and regioselectivity of this compound are significantly influenced by the electronic and steric properties of its fluoro and methoxy substituents.
Electronic Effects:
The combination of a para-fluoro and an ortho-methoxy group creates a complex electronic environment. The electron-withdrawing nature of the fluorine enhances the electrophilicity of the carbonyl carbon, while the electron-donating methoxy group can partially counteract this effect through resonance.
Steric Effects:
The ortho-methoxy group introduces significant steric hindrance around the carbonyl group. This steric bulk can hinder the approach of nucleophiles, potentially slowing down the reaction rate. This is a classic example of the "ortho effect," where an ortho substituent can influence reactivity differently than a similar substituent at the meta or para position due to steric hindrance or intramolecular interactions wikipedia.org. In some cases, this steric hindrance can also influence the regioselectivity of reactions like Friedel-Crafts acylation by favoring attack at the less hindered para position of the substrate youtube.com.
In Friedel-Crafts acylation, the regioselectivity on the reacting arene is also a crucial factor. For example, in the acylation of toluene, which has a methyl group, substitution occurs at the ortho and para positions, with the para product usually predominating to avoid steric clash with the methyl group libretexts.org. The electronic nature of the substituents on the benzoyl chloride can also influence the transition state and thus the regioselectivity of the reaction on the aromatic substrate.
Research Findings on this compound as a Radical Precursor Remain Elusive
Despite a comprehensive review of scientific literature, specific research detailing the role of this compound as a radical precursor in organic transformations, particularly in the context of visible-light photocatalysis, is not publicly available. As a result, a detailed analysis and data-supported discussion as outlined cannot be provided at this time.
Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of a wide variety of reactive intermediates under mild conditions. nih.gov Acyl radicals, in particular, are valuable synthons for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com The generation of these radicals from stable precursors like acyl chlorides is a subject of ongoing research. thieme-connect.com
The general mechanism for the generation of acyl radicals from benzoyl chloride derivatives via photoredox catalysis typically involves a single-electron transfer (SET) from an excited photocatalyst to the acyl chloride. This process leads to the formation of a radical anion, which then fragments to release a chloride anion and the desired acyl radical. thieme-connect.com The efficiency and feasibility of this process are influenced by the electronic properties of the substituents on the benzoyl chloride. thieme-connect.com For instance, both electron-donating and electron-withdrawing groups have been shown to be compatible with this type of transformation, albeit with varying degrees of success. thieme-connect.com
While studies on related compounds, such as benzoyl chloride and its various substituted analogs, are prevalent in the literature, thieme-connect.comchemrxiv.org specific investigations into the photochemical behavior of this compound are conspicuously absent. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group at the specified positions on the benzene ring would likely have a distinct effect on the electrochemical potential and reactivity of the molecule, making direct extrapolation from other substituted benzoyl chlorides speculative without experimental data.
Detailed mechanistic investigations, including the identification of optimal photocatalysts, solvents, and reaction conditions, as well as the quantification of reaction yields and the scope of potential radical trapping agents, would be necessary to fully elucidate the role of this compound as a radical precursor. Such studies would provide valuable insights into the influence of its unique substitution pattern on radical generation and subsequent reactivity.
Until dedicated research on this compound is conducted and published, a thorough and scientifically accurate discussion on its specific applications as a radical precursor in visible-light photocatalysis remains beyond reach.
Advanced Research Applications of 4 Fluoro 2 Methoxybenzoyl Chloride and Its Derivatives
Precursor in Pharmaceutical Research and Drug Development
4-Fluoro-2-methoxybenzoyl chloride is a highly versatile chemical reagent that serves as a critical starting material and building block in the synthesis of complex molecules for pharmaceutical research. Its unique structure, featuring a fluorinated and methoxylated phenyl ring attached to a reactive acyl chloride group, allows for its incorporation into a wide array of organic compounds, ultimately leading to the development of novel therapeutic agents.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The primary role of this compound in pharmaceutical manufacturing is as a precursor for the synthesis of more complex pharmaceutical intermediates. These intermediates are then further modified to produce the final Active Pharmaceutical Ingredients (APIs). The reactivity of the acyl chloride group allows it to readily undergo reactions, such as amide bond formation, with various amines and other nucleophiles. This crucial reaction step introduces the 4-fluoro-2-methoxybenzoyl moiety into the target molecule, a structural feature present in several investigational drugs.
A significant application of this compound is in the synthesis of specific enzyme inhibitors. For instance, it is a key component in the creation of certain aminopeptidase (B13392206) inhibitors. One notable example is its use in the multi-step synthesis of Tosedostat, an investigational drug for the treatment of blood cancers. In this process, this compound is reacted with other chemical intermediates to construct the final complex structure of the API.
Building Block for Investigational Therapeutic Agents
Beyond its role in creating intermediates, this compound is a fundamental building block for a variety of investigational therapeutic agents. The specific arrangement of the fluoro and methoxy (B1213986) groups on the benzoyl ring is often crucial for the biological activity of the final compound.
The presence of a fluorine atom in pharmaceutical compounds can significantly enhance their biological properties. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. The use of this compound as a building block directly incorporates a fluorine atom into the molecular scaffold. This strategy is employed in the development of new beta-lactam antibiotics, where increasing the hydrophobicity through fluorine substitution on the aryl ring has been shown to affect their antibacterial properties. nih.gov
Derivatives of this compound are being explored for their potential as antimicrobial agents. The 4-fluoro-2-methoxybenzoyl moiety can be incorporated into various molecular frameworks to create novel compounds with activity against bacteria and fungi. Research has shown that the nature of substituents on the aryl ring is a determining factor for both the spectrum and intensity of the inhibitory effect. researchgate.net For example, the electron-withdrawing effect of chlorine atoms on similar aryl structures has been found to enhance activity against Staphylococcus aureus, while other modifications can increase anti-fungal activity against Candida albicans. researchgate.net This highlights the importance of the specific substitution pattern on the benzoyl ring for tuning the antimicrobial profile of the resulting compounds.
The 4-fluoro-2-methoxybenzoyl structural motif is present in a number of compounds being investigated for their anticancer properties. nih.govtandfonline.combiointerfaceresearch.com These derivatives are often designed to target specific proteins or pathways involved in cancer cell proliferation and survival. For instance, benzamide (B126) derivatives are being synthesized and evaluated for their potential to treat various cancers, including gastric cancer. nih.gov One study identified a benzamide derivative, BJ-13, which exhibited potent antiproliferative activity in gastric cancer cells by inducing oxidative stress and apoptosis. nih.gov Other research has focused on the development of acrylamide-PABA hybrids, where a derivative containing a furan (B31954) group showed significant antiproliferative activity against breast cancer cells by inhibiting tubulin polymerization. rsc.org
Table 1: Investigational Anticancer Compounds Derived from or Related to Benzoyl Halides
| Compound ID | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 |
|---|---|---|---|
| BJ-13 | Induces ROS-mediated mitochondrial dysfunction and apoptosis | Gastric cancer cells | Not specified in abstract |
| Compound 6i | DNA Topoisomerase II inhibitor | MCF-7 (breast), A549 (lung), HepG2 (liver) | 0.95 µM (MCF-7), 1.32 µM (A549), 1.24 µM (HepG2) tandfonline.com |
| Acrylamide-PABA analog 4j | β-tubulin inhibition | MCF-7 (breast) | 1.83 µM rsc.org |
A significant area of research for derivatives of this compound is in the development of enzyme inhibitors, particularly kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-fluoro-2-methoxybenzoyl group can serve as a key structural element that interacts with the target kinase, contributing to the inhibitor's potency and selectivity. nih.gov For example, in the development of Rho-associated kinase (ROCK) inhibitors, the amide group formed from a benzoyl derivative is predicted to form a key hydrogen bond with the kinase, stabilizing the inhibitor in the active site. nih.gov The development of fluorescent kinase inhibitors also allows for the visualization of enzyme activity in cells. nih.gov
Table 2: Examples of Enzyme Inhibitors with Benzamide or Related Moieties
| Compound ID | Target Enzyme | Reported IC50 |
|---|---|---|
| Compound 4v | ROCK II | 20 nM nih.gov |
| Probe C31 | EGFR kinase (mutant) | 0.2 µM (HCC827), 3.1 µM (H1975) nih.gov |
Contributions to Agrochemical Research and Development
The development of novel agrochemicals is a critical area of research to ensure global food security. This compound and its structural relatives, particularly fluorinated benzoyl chlorides, serve as important intermediates in the synthesis of new and effective agrochemicals, including fungicides. For instance, the related compound 4-fluorobenzoyl chloride is a key intermediate in the production of the fungicide flumorph. While direct research on this compound in agrochemical synthesis is not extensively published, its derivatives are of significant interest.
One notable area of application is in the synthesis of complex molecules that can be used to create new crop protection agents. A key intermediate, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is synthesized from precursors that could be derived from this compound. This nitroaniline derivative is a crucial starting material for the synthesis of various bioactive compounds. google.com The process for preparing this intermediate involves several steps, including nitration and reduction, starting from compounds like 2,4-difluoro-1-nitrobenzene. google.com The resulting 4-fluoro-2-methoxy-5-nitroaniline is a versatile precursor for creating a range of agrochemical candidates.
The following table outlines the key steps and intermediates in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a derivative of interest in agrochemical research.
| Step | Starting Material | Reagents | Product |
| A | 2,4-difluoro-1-nitrobenzene | Potassium tert-butoxide, Methanol, Toluene | 4-fluoro-2-methoxy-1-nitrobenzene |
| B | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, Hydrogen, Methanol | 4-fluoro-2-methoxyaniline |
| C | 4-fluoro-2-methoxyaniline | Acetic anhydride (B1165640), Acetic acid | N-(4-fluoro-2-methoxyphenyl)acetamide |
| D | N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming nitric acid, Sulfuric acid | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide |
| E | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Hydrochloric acid, Methanol | 4-fluoro-2-methoxy-5-nitroaniline |
This table illustrates a synthetic pathway to a key derivative, highlighting the types of chemical transformations involved in its production. google.com
Utilization in Fine Chemical Synthesis
In the realm of fine chemical synthesis, acyl chlorides are indispensable reagents for creating a vast array of organic compounds. 4-Methoxybenzoyl chloride, a close analog of the title compound, is recognized as a fundamental building block for synthesizing various fine chemicals and pharmaceutical intermediates. ganeshremedies.com It is a reactive acylating agent that readily reacts with alcohols, amines, and carboxylic acids to form esters, amides, and anhydrides, respectively. sigmaaldrich.com The presence of the fluoro group in this compound adds another layer of complexity and utility, allowing for the introduction of fluorine into target molecules, which can significantly alter their biological and physical properties.
The synthesis of this compound itself is a key process, often starting from 4-fluoro-2-methoxybenzoic acid. The conversion of the carboxylic acid to the acyl chloride is typically achieved through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com This straightforward conversion makes the compound readily accessible for use in more complex synthetic schemes.
The versatility of this compound as a synthetic intermediate is evident in its potential to be used in a variety of reactions, including Friedel-Crafts acylations, to form new carbon-carbon bonds. For example, the reaction of a benzoyl chloride derivative with an aromatic compound in the presence of a Lewis acid catalyst can lead to the formation of diaryl ketones, which are important scaffolds in medicinal chemistry and materials science. oregonstate.edu
Advanced Materials Science Applications
The unique electronic and physical properties imparted by fluorine atoms have made fluorinated organic compounds highly valuable in materials science. This compound, as a source of the fluoro- and methoxy-substituted benzoyl moiety, is a promising precursor for the development of advanced materials with tailored properties.
Fluorinated polymers, such as polyimides and polybenzoxazines, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. dtic.milmdpi.com The introduction of fluorine into the polymer backbone can significantly enhance these properties. While direct polymerization of this compound is not commonly reported, its derivatives can be used as monomers in the synthesis of specialty polymers.
For instance, fluorinated diamines and dianhydrides are key components in the synthesis of high-performance polyimides. nih.gov Derivatives of this compound could be envisioned as monomers for creating novel polyimides with specific properties. The presence of the fluorine atom can lower the dielectric constant and improve the processability of the resulting polymers, making them suitable for applications in microelectronics and aerospace. mdpi.com
Similarly, the synthesis of fluorinated polybenzoxazines, a class of phenolic resins with excellent thermal and flame-retardant properties, can be achieved using fluorinated precursors. researchgate.net The benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde. nih.gov Derivatives of this compound could be transformed into the necessary phenolic or amine monomers for the synthesis of these advanced polymers.
In the field of organic electronics, the design of new materials with specific electronic properties is crucial for the development of devices like Organic Light-Emitting Diodes (OLEDs). The modification of electrode surfaces with self-assembled monolayers (SAMs) is a common strategy to improve device performance. Research on the related compound, 4-methoxybenzoyl chloride, has shown its potential in this area. It has been used to modify indium tin oxide (ITO) cathodes in inverted bottom-emitting OLEDs, demonstrating the utility of benzoyl chloride derivatives in tuning the electronic properties of device components. chemicalbook.com
The introduction of a fluorine atom, as in this compound, can further enhance the performance of organic electronic materials. Fluorination is a known strategy to modulate the energy levels of organic semiconductors, which can lead to improved charge injection and transport in OLEDs. While specific research on the direct use of this compound in OLEDs is limited, its potential as a precursor for hole-transport or emissive layer materials is an active area of investigation.
Utilization as a Chemical Probe in Mechanistic Biological Investigations
Chemical probes are essential tools for studying biological processes at the molecular level. The reactivity of the acyl chloride group in this compound makes it a candidate for use as a derivatizing agent for the analysis of bioactive molecules. Derivatization is a technique used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to modify analytes to improve their volatility, thermal stability, and detectability. sigmaaldrich.comgcms.cz
For example, compounds with active hydrogen atoms, such as alcohols, phenols, and amines, can be reacted with acyl chlorides to form stable ester or amide derivatives. gcms.cz The incorporation of the 4-fluoro-2-methoxybenzoyl group can enhance the chromatographic properties and mass spectrometric fragmentation patterns of the analytes, facilitating their identification and quantification.
Furthermore, the reaction of this compound with amines can be used to synthesize fluorescent probes. By attaching the benzoyl moiety to a fluorophore containing an amine group, it is possible to create new probes for biological imaging. nih.gov The specific substitution pattern of the benzoyl ring can influence the photophysical properties of the resulting probe.
Synthesis of Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. This compound is a valuable starting material for the synthesis of a wide variety of heterocyclic systems, including quinazolines, triazoles, and benzoxazines.
The synthesis of quinazolines, a class of compounds with a broad range of biological activities, can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzonitriles or 2-aminobenzamides with an appropriate acyl chloride. organic-chemistry.orgresearchgate.net this compound can be used in this context to introduce the substituted benzoyl group at the 2-position of the quinazoline (B50416) ring.
Similarly, the synthesis of 1,2,4-triazoles, another important class of heterocyclic compounds, often involves the reaction of hydrazides with various reagents. frontiersin.orgnih.govorganic-chemistry.org The hydrazide derivative of 4-fluoro-2-methoxybenzoic acid can be prepared and then cyclized to form the corresponding triazole.
Benzoxazines are another class of heterocyclic compounds that can be synthesized using precursors derived from this compound. The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones can be accomplished by reacting an isatoic anhydride with an acyl chloride in the presence of a tertiary amine. google.com
The following table provides an overview of the heterocyclic systems that can be synthesized using this compound or its derivatives as a key building block.
| Heterocyclic System | General Synthetic Strategy | Key Intermediates from this compound |
| Quinazolines | Cyclization of 2-aminobenzonitriles/amides with an acyl chloride | This compound |
| 1,2,4-Triazoles | Cyclization of hydrazides or reaction of amidines | 4-Fluoro-2-methoxybenzoic acid hydrazide |
| Benzoxazines | Reaction of isatoic anhydride with an acyl chloride | This compound |
This table summarizes the potential of this compound in the synthesis of diverse and medicinally relevant heterocyclic compounds. organic-chemistry.orgresearchgate.netfrontiersin.orgnih.govorganic-chemistry.orggoogle.com
Computational and Theoretical Chemistry Studies of 4 Fluoro 2 Methoxybenzoyl Chloride
Quantum Chemical Calculations and Molecular Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecule's inherent properties. These calculations allow for a detailed examination of the three-dimensional structure and the distribution of electrons, which are central to its chemical behavior.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For 4-Fluoro-2-methoxybenzoyl chloride, this involves calculating the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms.
Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, as specific peer-reviewed computational data for this exact molecule is not available. The parameters are based on known values for similar chemical structures.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.80 Å |
| C-F Bond Length | ~1.35 Å |
| C(ring)-C(O) Bond Length | ~1.50 Å |
| O-C(H3) Bond Length | ~1.43 Å |
| C-O-C(ring) Bond Angle | ~118° |
| O=C-Cl Bond Angle | ~120° |
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a significant negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, highlighting the primary site for nucleophilic acyl substitution.
Table 2: Representative Predicted Electronic Properties (Illustrative) Note: These values are illustrative and based on typical DFT calculation results for similar aromatic acyl chlorides.
| Property | Predicted Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.5 eV |
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are instrumental in mapping the step-by-step pathways of chemical reactions. For this compound, this would involve modeling its reaction with a nucleophile, such as an amine or alcohol. DFT calculations can be used to identify the structures of reactants, transition states, and products along the reaction coordinate. This allows for the calculation of activation energies, which determine the reaction rate, and reaction enthalpies, which indicate whether a reaction is energetically favorable. For instance, in an acylation reaction, computational studies can confirm whether the mechanism is a concerted process or a stepwise addition-elimination pathway and can elucidate the role of the fluorine and methoxy (B1213986) substituents in modulating the reactivity of the acyl chloride group.
Prediction of Reactivity and Selectivity in Chemical Transformations
The electronic and steric information derived from computational models allows for the prediction of how this compound will behave in chemical transformations. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group, along with their positions on the benzene (B151609) ring, create a specific electronic environment that influences the reactivity of the carbonyl carbon.
Computational analysis of the MEP map and atomic charges can quantify the electrophilicity of the carbonyl carbon, predicting its susceptibility to attack by various nucleophiles. Furthermore, these models can predict regioselectivity in reactions involving other parts of the molecule, although the primary site of reaction is overwhelmingly the highly reactive acyl chloride functional group.
Molecular Modeling and Docking Simulations for Exploring Molecular Interactions
While this compound is a reactive intermediate and not typically a drug candidate itself, it is a crucial precursor for the synthesis of biologically active compounds. Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme.
In this context, derivatives synthesized from this compound are the subjects of docking studies. For example, if it were used to synthesize a series of amide or ester derivatives, docking simulations would be performed on these final products. These simulations predict the binding mode and affinity (e.g., docking score or binding energy) of each derivative within the target's binding pocket. This information is critical for understanding the molecular basis of the compound's biological activity. Studies on derivatives have shown that moieties introduced via this benzoyl chloride can form key interactions, like hydrogen bonds or hydrophobic interactions, with receptor residues. vulcanchem.com
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods provide a powerful framework for establishing quantitative SAR (QSAR). google.com By synthesizing a library of compounds from this compound and testing their biological activity, computational chemists can build models that correlate structural features with observed activity.
For derivatives of this compound, computational SAR would involve analyzing how modifications—for instance, varying the amine used to form an amide—affect the predicted binding affinity from docking simulations. vulcanchem.com These studies can reveal that specific substituents, such as the methoxy group at the 2-position and the fluoro group at the 4-position, are crucial for orienting the molecule within a binding site to achieve optimal interactions. vulcanchem.com This predictive power allows for the rational design of new, more potent compounds, optimizing the lead structure before committing to laboratory synthesis. google.com
Future Directions and Emerging Research Avenues for 4 Fluoro 2 Methoxybenzoyl Chloride
Development of Highly Stereoselective and Regioselective Transformations
A primary challenge in synthetic chemistry is the precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of reactions on a molecule (regioselectivity). Future research on 4-Fluoro-2-methoxybenzoyl chloride is anticipated to focus heavily on developing transformations that master these challenges.
As an acylating agent, this compound is central to reactions like the Friedel-Crafts acylation. However, these reactions can yield mixtures of ortho- and para-substituted products, necessitating difficult purification steps google.comfrontiersin.org. The directing effects of the fluoro and methoxy (B1213986) groups on the benzoyl chloride present a complex regiochemical puzzle. Future work will likely involve the design of novel catalyst systems or directing groups that can selectively favor one isomeric product over others, thereby improving reaction efficiency. Boron-directed cycloaddition reactions, for instance, have shown promise in achieving complete regiocontrol in the synthesis of other complex fluoroalkyl aromatic compounds, offering a potential model for controlling reactions with this acyl chloride nih.govwhiterose.ac.ukresearchgate.net.
In the realm of stereoselectivity, the focus will be on using this compound to acylate chiral substrates, such as alcohols or amines, in the presence of chiral catalysts. This would enable the synthesis of specific enantiomers or diastereomers, which is critical for the development of pharmaceuticals. Research into photoredox catalysis also opens avenues for stereoselective processes, where radical additions involving the 4-fluoro-2-methoxybenzoyl moiety could be controlled using chiral photocatalysts chemrxiv.org.
Innovations in Green Chemistry for Sustainable Synthesis and Applications
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly guiding synthetic strategies uniroma1.it. The future of this compound synthesis and application is intrinsically linked to these sustainable practices.
Traditionally, acyl chlorides are synthesized from their corresponding carboxylic acids using stoichiometric amounts of chlorinating agents like thionyl chloride or oxalyl chloride chemicalbook.comprepchem.com. These methods are effective but generate significant hazardous waste, including sulfur dioxide (SO₂), carbon monoxide (CO), and hydrochloric acid (HCl). A key research direction is the development of greener synthetic routes. This includes exploring catalytic methods that avoid stoichiometric reagents and investigating the use of safer, solid-supported chlorinating agents that simplify product isolation and minimize waste streams. The use of triphosgene (B27547) in place of more hazardous reagents represents one such step toward a more environmentally benign process, as demonstrated in the synthesis of related compounds google.com.
Furthermore, the application of continuous-flow manufacturing processes presents a significant opportunity for sustainable production uniroma1.it. Flow chemistry can offer better control over reaction parameters, improve safety by minimizing the volume of reactive intermediates at any given time, and reduce solvent usage and energy consumption.
| Synthesis Parameter | Traditional Method | Future Green Chemistry Approach |
| Chlorinating Agent | Thionyl Chloride, Oxalyl Chloride | Catalytic chlorination, Solid-supported reagents |
| Solvents | Dichloromethane (B109758), Benzene (B151609) | Greener solvents (e.g., 2-MeTHF), solvent-free conditions |
| Byproducts | SO₂, HCl, CO, CO₂ | Reduced or recyclable byproducts |
| Process Technology | Batch processing | Continuous-flow reactors |
Integration with Advanced Catalysis Systems for Novel Chemical Conversions
The reactivity of this compound can be significantly expanded through the use of advanced catalytic systems. Research is moving beyond traditional Lewis acid catalysis to explore more sophisticated and versatile platforms.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis researchgate.net. The related compound 4-methoxybenzoyl chloride can serve as a precursor to acyl radicals under photocatalytic conditions chemicalbook.com. By extension, this compound could be employed in similar transformations to generate 4-fluoro-2-methoxybenzoyl radicals. These reactive intermediates could then participate in a wide range of novel chemical conversions, such as additions to alkenes and alkynes or cross-coupling reactions, which are difficult to achieve through traditional methods.
Solid Acid Catalysis: For established reactions like Friedel-Crafts acylation, a significant research avenue is the replacement of conventional homogeneous Lewis acids (e.g., AlCl₃) with recyclable solid acid catalysts such as zeolites or metal-organic frameworks (MOFs) frontiersin.org. These solid catalysts can offer improved regioselectivity, easier separation from the reaction mixture, and enhanced stability, aligning with the goals of green and sustainable chemistry.
Transition Metal Catalysis: There is potential for using this compound in transition-metal-catalyzed cross-coupling reactions. For instance, decarbonylative coupling reactions could transform the acyl chloride into other valuable functional groups, providing new synthetic pathways that leverage the unique electronic properties imparted by the fluorine and methoxy substituents.
Exploration in New Biomedical and Advanced Material Science Contexts
The structural motifs present in this compound make it a highly attractive building block for creating novel molecules in both medicine and materials science.
Biomedical Applications: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability researchgate.net. The 4-fluoro-2-methoxyphenyl group is therefore a privileged scaffold. Future research will undoubtedly focus on using this compound as a starting material for the synthesis of complex heterocyclic compounds and other novel molecular architectures utrgv.edunih.gov. These new compounds can be screened for a wide range of biological activities, with potential applications as anti-cancer, anti-viral, or anti-inflammatory agents, following precedents set by derivatives of similar benzoyl chlorides guidechem.comganeshremedies.comfishersci.com.
Advanced Material Science: In material science, the focus is on creating polymers and functional materials with tailored properties. The rigid, aromatic structure of the 4-fluoro-2-methoxybenzoyl unit, combined with the high electronegativity of fluorine, can be exploited to develop new materials. For instance, incorporating this moiety into polymer backbones could enhance thermal stability, chemical resistance, and modify electronic properties chemimpex.com. Following the use of related compounds in organic light-emitting diodes (OLEDs), research into using derivatives of this compound to create new organic electronic materials is a promising future direction chemicalbook.com.
| Field | Potential Application Area | Rationale for Use |
| Biomedical | Anti-cancer Agents | Synthesis of novel stilbene (B7821643) or heterocyclic derivatives. |
| Biomedical | Anti-viral Agents | Building block for inhibitors targeting viral enzymes. |
| Material Science | Specialty Polymers | Enhancing thermal stability and chemical resistance. |
| Material Science | Organic Electronics (e.g., OLEDs) | Modifying electronic properties for light-emitting materials. |
Application of Big Data and Machine Learning for Compound Design and Property Prediction
The integration of big data and machine learning (ML) is set to revolutionize chemical research by enabling predictive modeling for both reaction outcomes and molecular properties nih.gov.
Reaction Prediction and Optimization: Machine learning models, trained on vast databases of chemical reactions, are becoming increasingly adept at predicting the outcomes of new transformations acs.orgacs.org. For this compound, these tools could predict reaction yields, identify optimal catalysts and solvents, and even forecast the regioselectivity of a given reaction under various conditions princeton.edunih.gov. This in silico approach can significantly reduce the amount of empirical experimentation required, saving time and resources while accelerating the discovery of new synthetic routes.
Compound Design and Property Prediction: Beyond predicting reactions, machine learning is a powerful tool for de novo compound design. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of molecules derived from this compound with their biological activity or material properties nih.govmdpi.com. Researchers can use these models to computationally screen virtual libraries of derivatives to identify candidates with the highest probability of success before they are synthesized in the lab. This data-driven approach will be crucial for efficiently exploring the vast chemical space accessible from this versatile building block to discover new pharmaceuticals and high-performance materials.
Q & A
Q. What are the common synthetic routes for preparing 4-Fluoro-2-methoxybenzoyl chloride in laboratory settings?
- Methodological Answer : The synthesis typically starts with 4-fluoro-2-methoxybenzoic acid, which undergoes chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous procedures for benzoyl chloride derivatives involve refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions, followed by distillation to isolate the product . Key considerations include moisture exclusion (to prevent hydrolysis) and monitoring reaction completion via TLC or FT-IR (disappearance of the carboxylic acid O-H stretch at ~2500–3500 cm⁻¹).
Q. What safety precautions are critical when handling this compound in experimental protocols?
- Methodological Answer : Due to its corrosive nature and reactivity with water, researchers must:
- Use personal protective equipment (PPE): acid-resistant gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation of vapors.
- Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .
Emergency protocols include rinsing skin/eyes with copious water for 15 minutes and seeking immediate medical attention .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons split by fluorine coupling (e.g., meta-fluoro splitting patterns) .
- Mass Spectrometry (MS) : The molecular ion peak should match the expected molecular weight (e.g., m/z ~188.58 for C₈H₆ClFO₂) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and substituent positions, as demonstrated for structurally similar fluorinated benzoyl derivatives .
Advanced Research Questions
Q. What strategies can optimize the acylation efficiency of this compound in complex reaction systems?
- Methodological Answer : Optimization involves:
- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilicity in Friedel-Crafts acylations .
- Solvent choice : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Temperature control : Lower temperatures (−10°C to 0°C) reduce side reactions in moisture-sensitive systems .
Monitoring by HPLC or GC-MS helps identify competing pathways (e.g., hydrolysis to benzoic acid derivatives).
Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR or IR spectra may arise from:
- Residual solvents or moisture : Ensure thorough drying under vacuum.
- Tautomerism or rotamers : Variable-temperature NMR (VT-NMR) can resolve dynamic equilibria.
- Impurities : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from toluene) improves purity .
Cross-validation with high-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) resolves ambiguous signals .
Q. What methodologies are effective in removing halogenated byproducts during the purification of this compound?
- Methodological Answer : Halogenated impurities (e.g., unreacted starting material or dihalogenated species) are removed via:
- Fractional distillation : Utilize differences in boiling points (e.g., ~200–220°C for benzoyl chlorides).
- Flash chromatography : Optimize mobile phase polarity (e.g., hexane:ethyl acetate gradients) to separate closely eluting species .
- Acid-base extraction : Hydrolyze impurities to water-soluble acids (e.g., using NaHCO₃), followed by organic phase recovery of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
